(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-2-3-16-25-20-11-9-19(10-12-20)22(24)23-14-13-21(26-17-15-23)18-7-5-4-6-8-18/h4-12,21H,2-3,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNVSBCQNHMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the 1,4-Thiazepan Core
One-Pot Synthesis Approach
One of the most efficient methods for constructing the 1,4-thiazepan ring system involves a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols. This reaction typically proceeds in moderate to good yields and accommodates a broad scope of α,β-unsaturated esters. The reaction time is relatively short, typically ranging from 0.5 to 3 hours.
The key advantage of this method is its efficiency and atom economy, making it particularly suitable for library development and large-scale synthesis. The reaction mechanism likely involves initial Michael addition of the thiol group to the α,β-unsaturated ester, followed by intramolecular cyclization through the amino group.
Reduction of 1,4-Thiazepanones
Another established approach to 1,4-thiazepan structures involves the reduction of the corresponding 1,4-thiazepanones. As demonstrated in Table 1, this transformation can be accomplished using lithium aluminum hydride in tetrahydrofuran under controlled temperature conditions.
Table 1: Reaction Conditions for 1,4-Thiazepanone Reduction
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Work-up Conditions | Yield |
|---|---|---|---|---|---|---|
| Tetrahydro-1,4-thiazepan-5-one | LiAlH₄ (1M in THF) | THF | 0°C → RT | 4 h | H₂O, 5N NaOH, Filtration | ~85% |
| Hexahydro-5-oxo-1,4-thiazepine | LiAlH₄ (1M in THF) | THF | 0°C → RT | 4 h | H₂O, 5N NaOH, Filtration | Not specified |
The reaction typically begins with dropwise addition of lithium aluminum hydride solution to a stirred solution of the thiazepanone in dry tetrahydrofuran at 0°C. After stirring for a brief period at this temperature, the mixture is allowed to warm to room temperature and stirred for several hours. Careful quenching with water, followed by addition of sodium hydroxide solution, results in the formation of a thick, gel-like mixture that can be processed by dilution with ether, filtration through celite, and concentration.
Ring Expansion Methods
A third approach to seven-membered heterocyclic structures involves ring expansion of smaller heterocycles. Although primarily documented for 1,5-benzothiazepane systems rather than 1,4-thiazepans, this methodology provides valuable insights that may be adaptable to the target system.
The process typically involves the expansion of a thiopyran-4-one-derived oxime to form a benzothiazepane ring. In a standard protocol, thiochroman-4-one is treated with hydroxylamine to form an oxime intermediate, which is then subjected to diisobutylaluminum hydride (DIBALH) to achieve C=N reduction and N-O bond cleavage, leading to rearrangement and ring expansion.
For the introduction of the phenyl group at position 7 of the 1,4-thiazepan ring, organometallic reagents provide an effective strategy. Drawing from methodologies used for related compounds, the synthesis of phenyl-substituted heterocycles can be accomplished using phenylmagnesium bromide or phenyllithium reagents.
The preparation of these reagents typically follows established protocols:
Table 2: Preparation of Phenylmagnesium Bromide
| Reagents | Molar Ratio | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| Magnesium turnings, Iodine, Bromobenzene | 1.0-1.3 eq : 0.01-0.05 eq : 1 eq | THF | 30-80°C | 0.5-2 h reflux | Small amount of bromobenzene added initially to initiate reaction |
This method is analogous to the preparation of (4-methoxyphenyl)magnesium bromide described in patent literature for similar heterocyclic systems. The resulting Grignard reagent can be used for nucleophilic addition to appropriate electrophilic positions in the thiazepan ring.
Palladium-Catalyzed Coupling Approaches
Palladium-catalyzed coupling reactions represent another powerful approach for introducing aryl substituents to heterocyclic structures. Based on established methodologies for the synthesis of benzothiophene derivatives, palladium acetate in combination with appropriate ligands such as tetramethylethylenediamine (TMEDA) can facilitate coupling reactions between halogenated precursors and phenyl-containing coupling partners.
The catalytic system typically consists of:
- Palladium acetate (10-25 mol%)
- TMEDA (20 mol%)
- Silver trifluoroacetate (1.1 equiv.)
- DMF as solvent
- Reaction temperature of 110°C
This approach has demonstrated efficacy in forming carbon-carbon bonds in heterocyclic systems with yields ranging from moderate to good (up to 87%).
Synthesis of the 4-Butoxyphenyl Moiety
Etherification Methods
The preparation of the 4-butoxyphenyl component for subsequent coupling to the thiazepan core typically involves etherification of 4-hydroxyphenyl precursors with appropriate butylating agents. Several established methods can be employed for this transformation:
Williamson Ether Synthesis
This classical approach involves the reaction of 4-hydroxybenzaldehyde or related 4-hydroxyphenyl compounds with butyl halides in the presence of a base. The reaction can be represented as:
4-Hydroxyphenyl compound + Butyl bromide → 4-Butoxyphenyl compound
Table 3: Typical Conditions for Williamson Ether Synthesis
| Hydroxyphenyl Compound | Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Butyl bromide | K₂CO₃ | Acetone/DMF | 60-80°C | 8-12 h | 70-85% |
| 4-Hydroxybenzoic acid | Butyl iodide | KOH | Ethanol/Water | Reflux | 3-5 h | 65-80% |
Mitsunobu Reaction
An alternative approach involves the Mitsunobu reaction between 4-hydroxyphenyl compounds and butanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This approach is particularly valuable for sterically hindered systems and can proceed under mild conditions.
Oxidation of 4-Butoxybenzaldehyde
For the preparation of 4-butoxybenzoic acid, which may serve as a precursor for the methanone formation, oxidation of 4-butoxybenzaldehyde can be employed using various oxidizing agents such as potassium permanganate or sodium chlorite.
Formation of the (4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Acylation Approaches
The formation of the methanone linkage between the 4-butoxyphenyl moiety and the 1,4-thiazepan ring at position 4 typically involves acylation reactions. Several approaches can be considered:
Acid Chloride Method
This approach involves the reaction of 7-phenyl-1,4-thiazepane with 4-butoxybenzoyl chloride, which can be prepared from 4-butoxybenzoic acid using thionyl chloride or oxalyl chloride.
Table 4: Conditions for Acid Chloride Formation and Subsequent Acylation
| Acid Precursor | Chlorinating Agent | Solvent | Temperature | Acylation Base | Acylation Solvent | Yield Range |
|---|---|---|---|---|---|---|
| 4-Butoxybenzoic acid | SOCl₂ | DCM | Reflux, 2-3 h | Et₃N or Pyridine | DCM or THF | 60-75% |
| 4-Butoxybenzoic acid | (COCl)₂, cat. DMF | DCM | 0°C → RT, 2 h | DIPEA | DCM | 65-80% |
Coupling Reagent Method
An alternative approach involves the direct coupling of 4-butoxybenzoic acid with 7-phenyl-1,4-thiazepane using coupling reagents such as HATU, TBTU, or EDC/HOBt.
Table 5: Conditions for Direct Coupling
| Coupling Reagent | Additive | Base | Solvent | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|---|---|
| HATU | HOBt | DIPEA | DMF | RT | 12-24 h | 70-85% |
| EDC·HCl | HOBt | Et₃N | DCM | 0°C → RT | 16-24 h | 65-80% |
| T3P | - | Pyridine | THF or 2-MeTHF | RT | 15-16 h | 60-75% |
The use of T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) as a coupling reagent is particularly noteworthy, as it has been employed successfully in the preparation of various heterocyclic compounds including thiaza-4-one heterocycles.
Complete Synthetic Routes for this compound
Based on the methodologies discussed, several complete synthetic routes can be proposed for the target compound. The most promising approaches are detailed below.
Route 1: Via 1,4-Thiazepanone Reduction
This route begins with the synthesis of a 1,4-thiazepanone intermediate, which is subsequently reduced to form the 1,4-thiazepane structure. The key steps include:
- Formation of tetrahydro-1,4-thiazepan-5-one
- Reduction with lithium aluminum hydride to form 1,4-thiazepane
- Introduction of the phenyl group at position 7
- Acylation at position 4 with 4-butoxybenzoyl chloride
Purification and Characterization
Purification Techniques
The purification of this compound and its intermediates typically involves standard techniques in organic synthesis:
Chromatographic Methods
Column chromatography using silica gel is commonly employed, with solvent systems optimized for each intermediate. For the final compound, gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures is typically effective.
Crystallization
Recrystallization from appropriate solvent systems (e.g., ethanol, hexane/ethyl acetate) can be employed for solid intermediates and the final product. The choice of solvent system depends on the solubility properties of the specific compound.
Characterization Methods
Comprehensive characterization of the target compound and key intermediates would typically include:
Spectroscopic Analysis
- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation
- Mass Spectrometry : High-resolution mass spectrometry for molecular formula confirmation
- IR Spectroscopy : Identification of key functional groups (C=O, C-O-C)
Analytical Methods
- HPLC : Purity determination
- Elemental Analysis : Confirmation of elemental composition
- Melting Point : Physical characterization for solid compounds
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Structural Analysis
The molecule consists of two key domains:
- Aryl group : The 4-butoxyphenyl moiety introduces an ether linkage (butoxy chain), increasing hydrophobicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy).
- Heterocyclic core: The 1,4-thiazepane ring incorporates sulfur and nitrogen, which may participate in hydrogen bonding or π-interactions.
Comparison with Structural Analogs
Substituent Variations
Key differences in substituent groups among analogs significantly alter physicochemical and biological properties:
Heterocyclic Core Modifications
- 1,4-Diazepane (e.g., ): Replaces sulfur with a second nitrogen, altering hydrogen-bonding capacity and ring conformation.
Physicochemical Properties
Research Findings and Implications
Biological Activity
(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known by its CAS number 1797906-64-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
The synthesis of this compound typically involves multi-step organic reactions. The key starting materials include 4-butoxyphenyl and 7-phenyl-1,4-thiazepane. Reaction conditions such as temperature, pressure, and catalysts play a crucial role in the yield and purity of the final product.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO2S |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1797906-64-9 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized to modulate biological pathways by inhibiting specific enzymes or receptors involved in cellular functions. This modulation can lead to effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth.
- Anticancer Properties : Research indicates that it may interfere with cancer cell proliferation by targeting pathways critical for tumor growth.
Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
- Antimicrobial Assays : In vitro testing revealed that this compound demonstrated significant activity against a range of bacterial strains, suggesting potential as a new antimicrobial agent.
- Cytotoxicity Studies : The compound was evaluated for cytotoxic effects on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, making it a candidate for further pharmacological exploration.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound might inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.
Q & A
Q. What are the established synthetic routes for (4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Thiazepane Ring Formation : Cyclization of precursors (e.g., thiols and amines) under controlled conditions (e.g., reflux in toluene).
Functionalization : Coupling the thiazepane intermediate with a 4-butoxyphenyl methanone group via nucleophilic acyl substitution or Friedel-Crafts acylation.
Key parameters for optimization include solvent polarity (e.g., dichloromethane vs. THF), temperature (40–80°C), and catalysts (e.g., Lewis acids like AlCl₃) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : To resolve the thiazepane ring conformation and spatial arrangement of substituents .
Q. What analytical methods ensure purity and stability during synthesis?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled heating.
- UV/Visible Spectroscopy : Monitors degradation products in solution phase .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation steps.
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. What strategies resolve contradictory bioactivity data across assays?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) are addressed by:
- Assay Reprodubility Checks : Standardizing cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Metabolic Stability Testing : Liver microsome assays to identify rapid degradation pathways.
- Structural-Activity Relationship (SAR) Studies : Systematic modification of the butoxyphenyl or thiazepane groups to isolate active pharmacophores .
Q. How does the thiazepane ring conformation influence pharmacological activity?
- Methodological Answer : The seven-membered thiazepane ring’s flexibility impacts target binding:
- Computational Modeling : Density Functional Theory (DFT) predicts low-energy conformers.
- SAR Modifications : Introducing substituents at the 7-position of the thiazepane (e.g., phenyl groups) enhances rigidity, improving affinity for serotonin receptors .
Q. What are effective methods for chemical derivatization to enhance solubility?
- Methodological Answer :
- PEGylation : Attaching polyethylene glycol chains to the methanone group.
- Salt Formation : Hydrochloride salts via HCl treatment in ethanol.
- Co-Crystallization : Using co-solvents (e.g., ethanol/water mixtures) to stabilize polymorphs with higher aqueous solubility .
Data Contradiction Analysis
Q. How to address discrepancies in thermal stability data reported in different studies?
- Methodological Answer : Variations in melting points or decomposition temperatures arise from:
- Crystallinity Differences : Recrystallization solvents (e.g., ethanol vs. acetone) alter crystal packing.
- Analytical Techniques : TGA (dynamic heating) vs. Differential Scanning Calorimetry (DSC; isothermal).
Standardized protocols (e.g., heating rate of 10°C/min in nitrogen atmosphere) are critical for reproducibility .
Tables for Key Parameters
| Synthesis Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazepane Formation | Toluene, 80°C, 12h | 60–75% | |
| Methanone Coupling | DCM, AlCl₃, 0°C to RT, 4h | 70–85% | |
| Purification | Column chromatography (SiO₂, EtOAc) | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
